N-Benzyl Epinephrine

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

For QC labs validating epinephrine APIs, generic standards fail due to missing pharmacopeial correction factors. N-Benzyl Epinephrine (EP Impurity D) is the exact solution. · Quantify with 0.7 HPLC correction factor for USP/EP compliance. · Certified COA, NMR & HPLC data package included. · In stock, ships ambient globally.

Molecular Formula C16H19NO3
Molecular Weight 273.33
CAS No. 1095714-91-2
Cat. No. B602102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl Epinephrine
CAS1095714-91-2
SynonymsN-Benzyl Epinephrine; 
Molecular FormulaC16H19NO3
Molecular Weight273.33
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O
InChIInChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl Epinephrine: Critical Impurity and Intermediate


N-Benzyl Epinephrine (CAS 1095714-91-2), also known as rac Adrenaline EP Impurity D, is a synthetic derivative of the endogenous catecholamine epinephrine [1]. It is chemically defined as 4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol, with a molecular formula of C16H19NO3 and a molecular weight of 273.33 g/mol . This compound is primarily utilized as a pharmaceutical analytical impurity standard and as a key intermediate in the synthesis of enantiomerically pure epinephrine [2].

HPLC QuantitationDefined pharmacopoeial impurity standard with specific correction factor for epinephrine analysis.
Synthesis RouteKey intermediate in patented process for high-purity, enantiomerically enriched (-)-epinephrine.
Reference StandardRecognized EP Impurity D / USP impurity for ANDA method validation and batch release.
Receptor ControlNegative control for α1 adrenergic binding studies due to lack of appreciable affinity.

Why N-Benzyl Epinephrine Cannot Be Substituted


Generic substitution is not scientifically valid for N-Benzyl Epinephrine due to its unique chemical and regulatory roles. Its N-benzyl group confers distinct physicochemical properties that are critical for its function as an analytical impurity standard and a process intermediate [1]. Unlike its parent compound, epinephrine, N-Benzyl Epinephrine has a specific pharmacopoeial correction factor of 0.7 for HPLC quantitation, which is essential for accurate impurity profiling in drug product quality control [2]. Furthermore, its lack of appreciable binding affinity at the alpha-1 adrenergic receptor contrasts sharply with the potent agonist activity of epinephrine, underscoring that this derivative is not a functional analog for biological studies [3].

QuantificationHPLC correction factor differs (0.7 vs 0.6 for Impurity E); direct substitution may shift impurity profiling accuracy.
Biological RoleNo α1 adrenergic activity, unlike epinephrine; cannot serve as functional analog for receptor signaling research.
Regulatory FitNon-pharmacopoeial impurity standards lack defined correction factors and may require additional method validation.

N-Benzyl Epinephrine: Quantitative Evidence


HPLC Correction Factor vs. Impurity E

N-Benzyl Epinephrine (Impurity D) requires a specific correction factor of 0.7 for accurate HPLC quantitation, as mandated by the European Pharmacopoeia (EP) and USP. This factor differs from that of other impurities, such as Impurity E, which has a correction factor of 0.6 [1]. This precise value is essential for meeting regulatory specifications in Abbreviated New Drug Applications (ANDAs) and during the commercial production of epinephrine [2].

HPLC Correction Factor
Head-to-head
Correction Factor = 0.7 (vs 0.6 for Impurity E)
Requires impurity-specific correction for accurate quantitation.
Per EP/USP monographs; Δ 0.1 (17% higher).
Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Alpha-1 Adrenergic Binding Profile

In a binding assay against the alpha-1 adrenergic receptor, N-Benzyl Epinephrine demonstrated no appreciable affinity at the concentration tested [1]. This is in stark contrast to epinephrine, which acts as a potent agonist at alpha-1 adrenergic receptors with EC50 values in the sub-micromolar range [2]. This indicates that the N-benzyl substitution significantly alters the molecule's pharmacophore, rendering it unsuitable as a direct biological substitute for epinephrine in studies of adrenergic signaling.

α1 Binding Affinity
Class-level
No appreciable affinity detected
Not a functional analog for adrenergic signaling research.
Binding assay; epinephrine is a potent agonist at this receptor.
Receptor Pharmacology Adrenergic Signaling Ligand Binding Assays

Process Intermediate Purity for Epinephrine

N-Benzyl Epinephrine serves as a critical intermediate in a patented process for manufacturing enantiomerically pure (-)-epinephrine. The process, which involves hydrogenolysis of N-Benzyl Epinephrine, yields a final epinephrine product with a purity greater than 99.0% by HPLC and an enantiomeric excess of more than 95.0% [1]. This contrasts with alternative synthetic routes that may produce lower purity or require more expensive resolution steps .

Intermediate Purity
Cross-study comparable
>99% HPLC purity, >95% ee
Supports high-purity epinephrine synthesis route.
Patent-reported conditions; enables enantiomerically enriched API.
Process Chemistry Epinephrine Synthesis Chiral Resolution

Pharmacopoeial Impurity Standard for ANDA

N-Benzyl Epinephrine is listed as Adrenaline Impurity D in the European Pharmacopoeia and as a USP impurity, making it a recognized standard for regulatory submissions [1]. Its identity and purity are defined by pharmacopoeial monographs, and its use as a reference standard is essential for demonstrating control of this specific process-related impurity in Abbreviated New Drug Applications (ANDAs) . In contrast, non-pharmacopoeial impurities may require extensive structural elucidation and method validation, adding significant time and cost to the approval process.

Pharmacopoeial Status
Class-level
EP Impurity D / USP recognized
Reduces analytical development burden for ANDA submissions.
Regulatory acceptance context; defined correction factor available.
Regulatory Science Analytical Method Validation ANDA Submissions

N-Benzyl Epinephrine: Application Scenarios


ANDA HPLC Impurity Method Validation

In the development and validation of HPLC methods for epinephrine drug substance and product, N-Benzyl Epinephrine is used as a reference standard to identify and quantify the specific process impurity (EP Impurity D). Its defined correction factor of 0.7 is critical for accurate quantitation, ensuring compliance with USP and EP monographs [1]. This application is essential for generating the data required for Abbreviated New Drug Application (ANDA) submissions, where robust control of this impurity is a regulatory expectation.

Key Intermediate for Epinephrine Synthesis

N-Benzyl Epinephrine is a key intermediate in a patented manufacturing process for (-)-epinephrine. This route involves the reduction of N-benzyl adrenalone to N-benzyl adrenaline, followed by hydrogenolysis to yield enantiomerically pure epinephrine with >99% purity and >95% enantiomeric excess [2]. This application is of primary value to chemical engineers and process chemists seeking to optimize the industrial synthesis of pharmaceutical-grade epinephrine.

Pharmacopoeial Reference Standard Procurement

As a designated EP and USP impurity, N-Benzyl Epinephrine is procured as a high-purity analytical standard for use in quality control (QC) laboratories. Its availability from reputable vendors with full characterization data (e.g., COA, NMR, HPLC) supports method development, method validation (AMV), and routine batch release testing for epinephrine active pharmaceutical ingredients (APIs) and finished dosage forms [3].

Alpha-1 Adrenergic Negative Control

In academic or industrial research focusing on adrenergic receptor pharmacology, N-Benzyl Epinephrine can serve as a negative control due to its lack of appreciable binding affinity at the alpha-1 adrenergic receptor [4]. This application is relevant for studies aiming to differentiate specific adrenergic receptor subtype activation or for screening assays where a non-binding catecholamine analog is required as a comparator.

Application
Selection Property
Validation Focus
ANDA HPLC Method Validation
HPLC correction factor specificity
Method accuracy and EP/USP compliance
Epinephrine Process Intermediate
Process purity and enantiomeric yield
Synthesis efficiency and final API quality
Pharmacopoeial Reference Standard
Recognized EP Impurity D / USP identity
Lot consistency and COA verification
α1 Adrenergic Negative Control
Absence of α1 binding affinity
Adrenergic receptor selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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